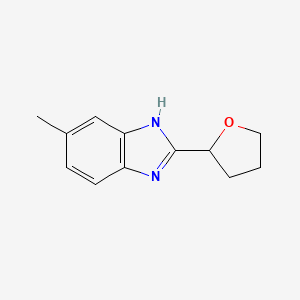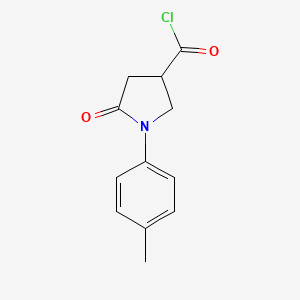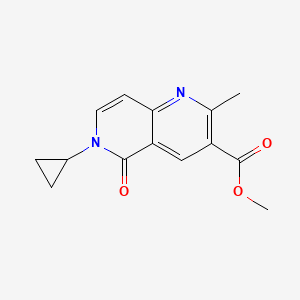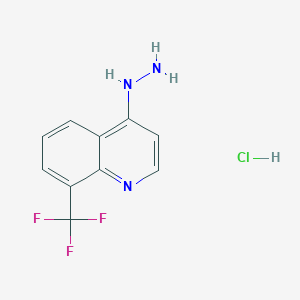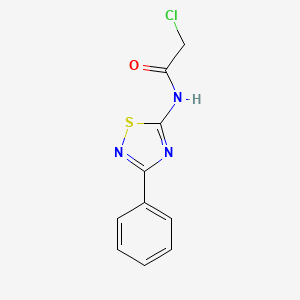
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Übersicht
Beschreibung
“2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide” is a compound that contains a thiadiazole ring . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It’s known that compounds bearing the thiadiazole moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . Its molecular weight is 253.71 . More specific physical and chemical properties are not detailed in the sources I found.Wissenschaftliche Forschungsanwendungen
Structural Analysis
- A study by Boechat et al. (2011) examined compounds related to 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, focusing on their structural characteristics. The compounds displayed 'V' shaped molecular structures with various intermolecular interactions, contributing to the formation of 3-D arrays (Boechat et al., 2011).
Antibacterial Activity
- Desai et al. (2008) synthesized and evaluated derivatives of this compound for their antibacterial activity. The study demonstrated moderate to good activity against both gram-positive and gram-negative bacteria (Desai et al., 2008).
Anticancer Applications
- Research by Evren et al. (2019) involved synthesizing derivatives of this compound and testing their anticancer activity. These compounds showed selectivity and potential as anticancer agents (Evren et al., 2019).
Local Anaesthetic Activity
- Badiger et al. (2012) explored the local anaesthetic potential of various 2-aminothiazole and 2-aminothiadiazole derivatives related to this compound. These compounds were evaluated using the rat sciatic nerve model, indicating potential for local anaesthetic applications (Badiger et al., 2012).
Glutaminase Inhibitors
- Shukla et al. (2012) designed and synthesized analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a compound structurally related to this compound. These analogs were potent and selective allosteric inhibitors of kidney-type glutaminase, showing promise for therapeutic applications (Shukla et al., 2012).
Synthesis of Novel Derivatives
- Ramalingam et al. (2019) reported the synthesis of novel derivatives of this compound, focusing on their antibacterial properties. These compounds showed significant activity, highlighting their potential in antibacterial applications (Ramalingam et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been found to interact with various biological targets, including enzymes like urease and heat shock protein 90 (Hsp90) , and pathways like the GABAA pathway .
Mode of Action
1,3,4-thiadiazole derivatives have been found to inhibit the activity of enzymes like urease and Hsp90 , and modulate the GABAA pathway .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been found to affect the gabaa pathway and the biosynthesis of prostaglandins .
Pharmacokinetics
Thiadiazole-containing compounds are known for their good liposolubility, which can positively affect their bioavailability and ability to cross cellular membranes .
Result of Action
1,3,4-thiadiazole derivatives have been found to exhibit various biological activities, including anticonvulsant , anti-inflammatory , and anticancer activities .
Action Environment
The stability of thiadiazole-containing compounds can be influenced by factors such as temperature .
Biochemische Analyse
Biochemical Properties
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The inhibition of urease by this compound is attributed to its binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site . Additionally, this compound has been reported to interact with other enzymes and proteins involved in cellular metabolism and signaling pathways .
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and growth . Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in apoptosis, cell cycle regulation, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of target enzymes, such as urease, and inhibits their catalytic activity . Additionally, it can interact with transcription factors and other regulatory proteins, thereby modulating gene expression and cellular responses . The presence of the thiadiazole ring in the structure of this compound enhances its ability to cross cellular membranes and reach intracellular targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with cellular targets, contributing to its overall biological activity . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by efflux and influx transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is also determined by its affinity for different tissue types and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-13-9(14-16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSELUSKAJCJQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)
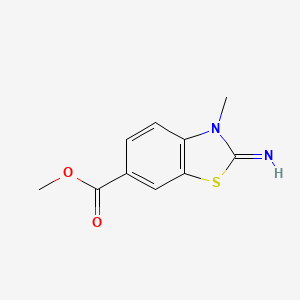

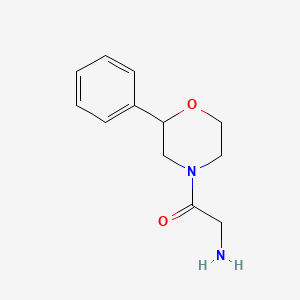
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1417870.png)
![3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1417871.png)
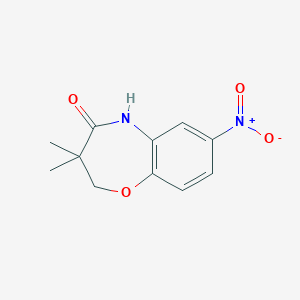
![1-(5-Methyl-2-thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1417873.png)
